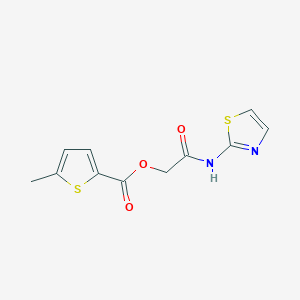

2-Oxo-2-(thiazol-2-ylamino)ethyl 5-methylthiophene-2-carboxylate

Descripción

2-Oxo-2-(thiazol-2-ylamino)ethyl 5-methylthiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl group at the 5-position and a carboxylate ester moiety at the 2-position. The ester group is further functionalized with a 2-oxoethyl linker bearing a thiazol-2-ylamino substituent. This structural architecture combines electron-rich thiophene and thiazole rings, which are common in bioactive molecules due to their ability to participate in hydrogen bonding and π-π interactions . The compound’s molecular formula is inferred as C₁₂H₁₁N₃O₃S₂, with a molar mass of 309.36 g/mol, though experimental validation is required.

Propiedades

IUPAC Name |

[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] 5-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S2/c1-7-2-3-8(18-7)10(15)16-6-9(14)13-11-12-4-5-17-11/h2-5H,6H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNMLMFHFZUTFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)OCC(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(thiazol-2-ylamino)ethyl 5-methylthiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The resulting thiazole intermediate can then be further modified to introduce the ethyl group and the 5-methylthiophene-2-carboxylate moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Oxo-2-(thiazol-2-ylamino)ethyl 5-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: : Substitution reactions can introduce new substituents at various positions on the thiazole ring or the ethyl group.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

2-Oxo-2-(thiazol-2-ylamino)ethyl 5-methylthiophene-2-carboxylate has several scientific research applications, including:

Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.

Biology: : Thiazole derivatives are known for their biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: : The compound may be investigated for its potential therapeutic effects in treating various diseases.

Industry: : It can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mecanismo De Acción

The mechanism by which 2-Oxo-2-(thiazol-2-ylamino)ethyl 5-methylthiophene-2-carboxylate exerts its effects depends on its specific biological targets. Thiazole derivatives often interact with enzymes or receptors in biological systems, leading to various physiological responses. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs or functional groups with 2-oxo-2-(thiazol-2-ylamino)ethyl 5-methylthiophene-2-carboxylate, enabling comparative analysis:

Key Comparative Insights

Bioactivity and Applications: Compound 40 (from ) shares the thiazole motif and is explicitly linked to therapeutic applications, suggesting that the target compound may also exhibit bioactivity in cancer or viral inhibition. However, direct pharmacological data for the target compound are unavailable .

Synthetic Routes: Thiophene-2-carboxylate derivatives (e.g., compound 4 in ) are synthesized via esterification or condensation reactions, often using ethanol or DMF as solvents. The target compound likely follows similar protocols, though optimized conditions for introducing the thiazol-2-ylamino group are critical .

Physical and Electronic Properties :

- The methoxyphenyl analogue () has a lower molar mass (346.40 g/mol) compared to the target compound, reflecting the substitution of the bulkier thiazole ring with a smaller methoxy group. This substitution may alter solubility and crystallinity .

- The trifluoromethyl groups in increase molar mass (397.29 g/mol) and introduce steric hindrance, which could affect reactivity in downstream modifications .

Structural Diversity :

- The pyrazole-fused thiophene derivative (compound 4 ) demonstrates how heterocyclic fusion can modulate conformational flexibility and binding affinity, a strategy applicable to optimizing the target compound’s bioactivity .

Actividad Biológica

2-Oxo-2-(thiazol-2-ylamino)ethyl 5-methylthiophene-2-carboxylate is a complex organic compound with significant potential in pharmaceutical applications due to its unique structural features. This compound contains a thiazole ring, an oxo group, and a thiophene moiety, contributing to its diverse biological activities. The molecular formula is , with a molecular weight of approximately 284.36 g/mol .

Structural Characteristics

The structural components of 2-Oxo-2-(thiazol-2-ylamino)ethyl 5-methylthiophene-2-carboxylate are essential for its biological activity:

- Thiazole Ring : Known for its antimicrobial and anticancer properties.

- Oxo Group : Enhances reactivity and interaction with biological targets.

- Thiophene Moiety : Contributes to stability and potential interactions with various biomolecules.

Anticancer Activity

Research indicates that compounds containing thiazole and thiophene moieties often exhibit significant anticancer activities. For instance, the compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.

The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can significantly impact the anticancer efficacy of derivatives.

Antimicrobial Activity

The compound has demonstrated effective antimicrobial properties against several bacterial strains, with minimum inhibitory concentrations (MICs) reported in the low micromolar range. The presence of the thiazole moiety is crucial for enhancing this activity.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, 2-Oxo-2-(thiazol-2-ylamino)ethyl 5-methylthiophene-2-carboxylate has shown potential in modulating inflammatory responses by inhibiting pro-inflammatory cytokines.

The biological activity of this compound is attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cancer progression and microbial resistance. Interaction studies focus on binding affinity and mechanism of action, revealing hydrophobic contacts and hydrogen bonding interactions with target proteins .

Case Studies

- Antitumor Efficacy : A study evaluated the efficacy of various thiazole derivatives, including 2-Oxo-2-(thiazol-2-ylamino)ethyl 5-methylthiophene-2-carboxylate, against human glioblastoma U251 cells, showing significant cytotoxic effects compared to standard chemotherapy agents .

- Antimicrobial Testing : In vitro tests against common pathogens indicated that derivatives of this compound exhibited potent antimicrobial activity, suggesting its potential as a lead compound for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.